1,2,4-Trioxane, 3,6-diphenyl-
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Overview
Description
1,2,4-Trioxane, 3,6-diphenyl-: is a chemical compound that belongs to the class of organic peroxides. It features a six-membered ring with three carbon atoms and three oxygen atoms, where the oxygen atoms form a peroxide functional group and an ether functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trioxane, 3,6-diphenyl- can be synthesized through a multi-step process involving the formation of the trioxane ring and the introduction of phenyl groups. One common method involves the reaction of a suitable precursor with hydrogen peroxide in the presence of an acid catalyst to form the trioxane ring. The phenyl groups can be introduced through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 1,2,4-Trioxane, 3,6-diphenyl- typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trioxane, 3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The peroxide group in the compound can be oxidized to form reactive oxygen species.
Reduction: The peroxide bond can be reduced, leading to the cleavage of the trioxane ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Ferrous iron or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Reactive oxygen species and corresponding oxidized products.
Reduction: Cleaved trioxane ring and reduced products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to artemisinin.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting malaria parasites.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,4-Trioxane, 3,6-diphenyl- involves the cleavage of the peroxide bond in the presence of ferrous iron, leading to the formation of reactive oxygen species. These reactive species can damage the molecular targets within the malaria parasite, such as proteins and lipids, ultimately leading to the parasite’s death . The compound’s ability to generate reactive oxygen species makes it a potent antimalarial agent .
Comparison with Similar Compounds
1,2,4-Trioxane: The parent compound with a similar trioxane ring structure.
1,2,4-Trioxolane: Another peroxide-containing compound with a similar mechanism of action.
Artemisinin: A natural antimalarial compound with a similar peroxide functional group.
Arterolane: A synthetic antimalarial compound with a trioxolane ring
Uniqueness: 1,2,4-Trioxane, 3,6-diphenyl- is unique due to the presence of diphenyl groups, which can enhance its stability and reactivity compared to other trioxane derivatives. This structural modification can also influence its pharmacokinetic properties and efficacy as an antimalarial agent .
Properties
CAS No. |
61040-98-0 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3,6-diphenyl-1,2,4-trioxane |
InChI |
InChI=1S/C15H14O3/c1-3-7-12(8-4-1)14-11-16-15(18-17-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
GBTMUXIDJBIISN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OOC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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